Deltacortinene Acetate
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Overview
Description
Introduction : Research on related compounds often focuses on the synthesis, structure analysis, and properties of various organic and inorganic molecules. For example, studies on the synthesis of highly substituted Delta1-pyrrolines through silver(I)-catalyzed reactions highlight methods that could be relevant to synthesizing complex organic compounds like "Deltacortinene Acetate" (Peddibhotla & Tepe, 2004).
Synthesis Analysis : Synthesis techniques vary widely depending on the target compound's structure and desired properties. For example, the stereoselective synthesis of compounds from amino acids indicates a range of methodologies that could apply to "Deltacortinene Acetate" synthesis (Burns & Coward, 1996).
Molecular Structure Analysis : The analysis of molecular structures, such as the study on the structure of precorrin-6x octamethyl ester, helps in understanding the complex nature of molecular interactions and configurations (Thibaut et al., 1990).
Chemical Reactions and Properties : Chemical properties, including reactions, are essential for understanding how compounds interact with their environment or within biological systems. The research on the biological activity of certain DCA derivatives offers insights into how minor structural changes can significantly affect a compound's biological activity (Beyler, Neumann, & Burnham, 1956).
Physical Properties Analysis : The study of physical properties is crucial for determining a compound's suitability for various applications. Research on the physiologic activity of Δ4,6-dehydrocortisone (Diene) provides an example of how physical and biological properties are assessed in scientific research (Higgins, Woods, & Kendall, 1951).
Chemical Properties Analysis : Understanding the chemical properties, including stability and reactivity, is essential for predicting how compounds will behave in different conditions. The study on the mild manganese(III) acetate catalyzed allylic oxidation showcases an example of analyzing and applying chemical properties for synthetic purposes (Shing, Yeung, & Su, 2006).
Scientific Research Applications
Therapeutic Applications of Acetate Compounds
Acetate compounds, such as Abiraterone Acetate and others, have been extensively studied for their therapeutic potential in various conditions, including cancer and metabolic disorders. Abiraterone Acetate, for instance, is utilized in treating metastatic castration-resistant prostate cancer (mCRPC) in combination with prednisone, demonstrating the significance of acetate compounds in oncology (Auchus, Yu, Nguyen, & Mundle, 2014).
Metabolic Effects of Acetate
Studies on short-chain fatty acids like acetate highlight their role in energy and substrate metabolism, potentially preventing or reversing obesity and insulin resistance. This underscores acetate's involvement in metabolic pathways and its impact on health and disease management (Canfora & Blaak, 2017).
Neuroprotection and Psychiatry
Compounds like N-Acetylcysteine have been investigated for their use in psychiatry, offering insights into alternative treatments for psychiatric disorders through modulation of glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
Endocrine and Cardiovascular Impacts
Research into the endocannabinoid system and targeted phytocannabinoids, such as THC and CBD, for diseases like Parkinson’s and Alzheimer’s, provides a basis for understanding acetate derivatives' potential neuroprotective actions (Cooray, Gupta, & Suphioglu, 2020).
Safety And Hazards
Deltacortinene Acetate is classified as a hazardous compound2. It is intended for scientific research and development and is not for use in humans or animals2.
Future Directions
The future directions for Deltacortinene Acetate are not explicitly mentioned in the search results. However, given its analog relationship with prednisolone, it may have potential applications in the treatment of central nervous system disorders1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or experts in the field.
properties
IUPAC Name |
[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUSWJGDMXBNFJ-GACAOOTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltacortinene Acetate | |
CAS RN |
4380-55-6 |
Source
|
Record name | 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-HYDROXY-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-21-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTA4SP1HRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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